molecular formula C23H22ClN3O3 B2461140 1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione CAS No. 1704600-95-2

1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione

Cat. No. B2461140
CAS RN: 1704600-95-2
M. Wt: 423.9
InChI Key: NKVAIUULVACPDK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione, also known as CPQ, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CPQ is a quinoxaline-based compound that has been synthesized and studied extensively in recent years.

Scientific Research Applications

Synthesis and Spectroscopic Analysis

Compounds similar to 1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione have been synthesized and characterized through various spectroscopic techniques. For instance, the synthesis of 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was reported, highlighting the use of single-crystal X-ray crystallography, FT-IR, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy. DFT calculations provided insights into the molecular properties, including HOMO-LUMO energies and reactive sites for electrophilic and nucleophilic attacks. Such detailed analysis aids in understanding the electronic structure and reactivity of these compounds, which is crucial for their application in materials science and drug design (Arul Murugesan et al., 2021).

Molecular Docking and Biological Activity

The biological activity of compounds within this family has been elucidated through molecular docking studies. For example, the aforementioned compound demonstrated a significant binding affinity to human serum albumin (HSA), as evidenced by molecular docking studies that closely matched experimental data obtained from emission spectral analysis. This suggests potential applications in the development of therapeutic agents, where understanding the interaction between drugs and biological molecules is paramount (Arul Murugesan et al., 2021).

Tautomeric Preferences and Stability

DFT studies on related compounds, such as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, have shown that tautomeric preferences significantly influence the stability and reactivity of these molecules. These studies provide valuable information on the intramolecular hydrogen bonding and aromatic character, which are crucial for designing compounds with desired properties for applications in chemical synthesis and pharmaceuticals (R. Dobosz, R. Gawinecki, B. Ośmiałowski, 2010).

properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-quinoxalin-2-yloxypiperidin-1-yl)butane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c24-17-7-5-16(6-8-17)21(28)9-10-23(29)27-13-11-18(12-14-27)30-22-15-25-19-3-1-2-4-20(19)26-22/h1-8,15,18H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVAIUULVACPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-[4-(quinoxalin-2-yloxy)piperidin-1-yl]butane-1,4-dione

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